

# Migalastat Dosage Optimization Technical Support Center

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## Compound of Interest

Compound Name: Migalastat

Cat. No.: B1676587

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This guide provides researchers, scientists, and drug development professionals with technical information, frequently asked questions, and troubleshooting advice for experiments involving **migalastat** and specific GLA mutations.

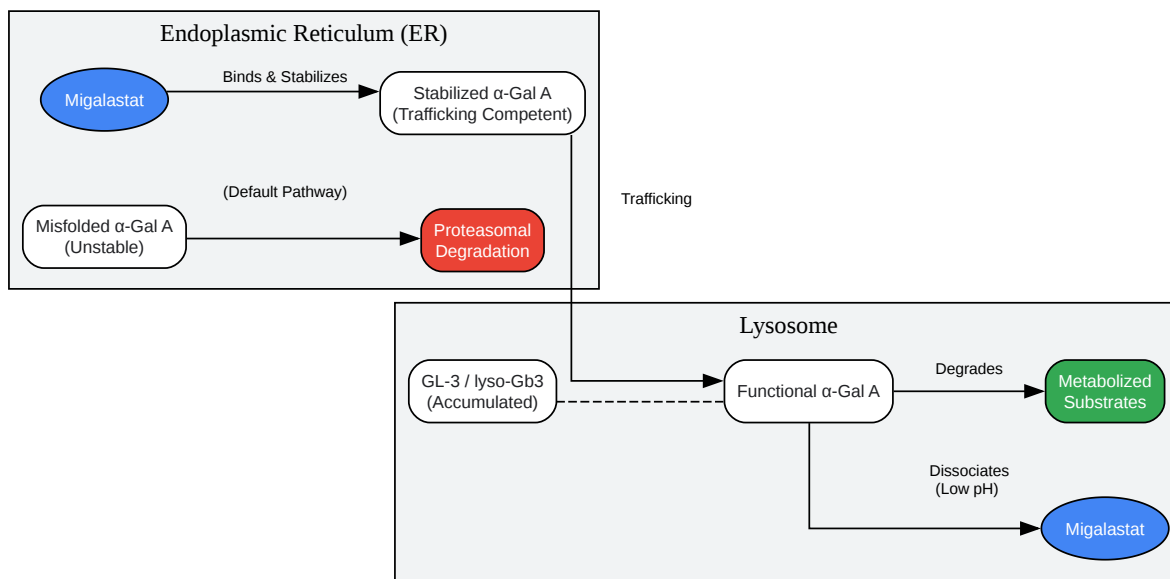
## Frequently Asked Questions (FAQs)

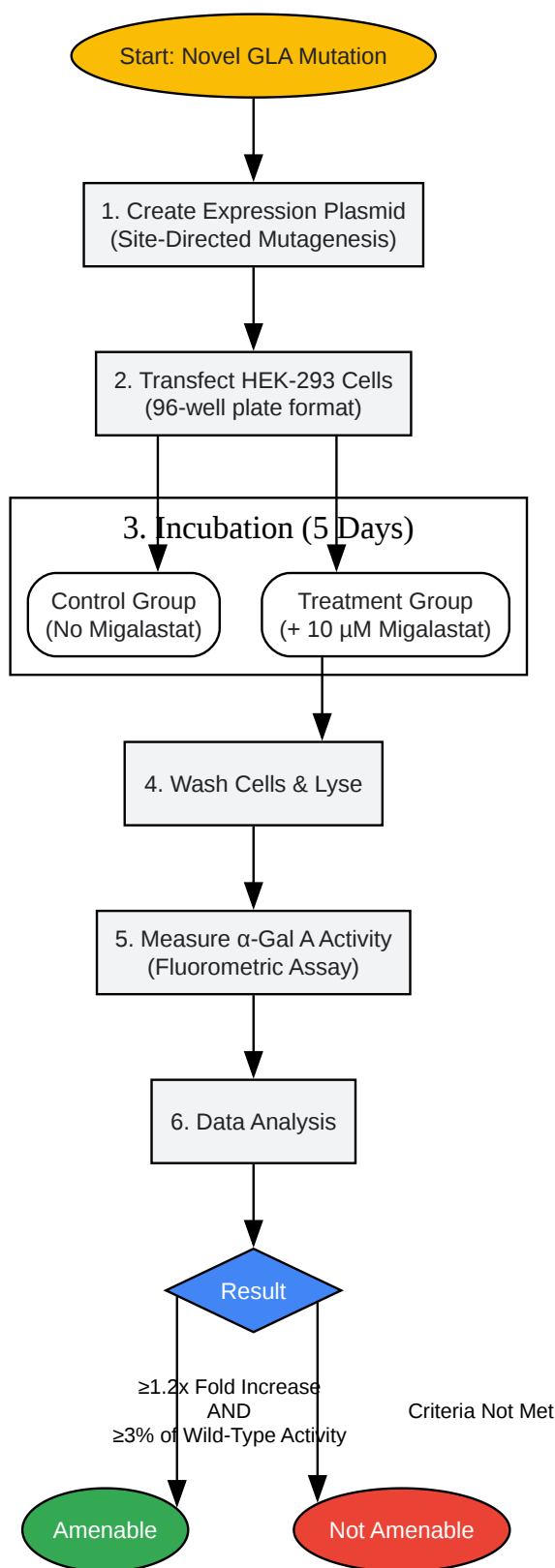
### Q1: What is the mechanism of action for migalastat?

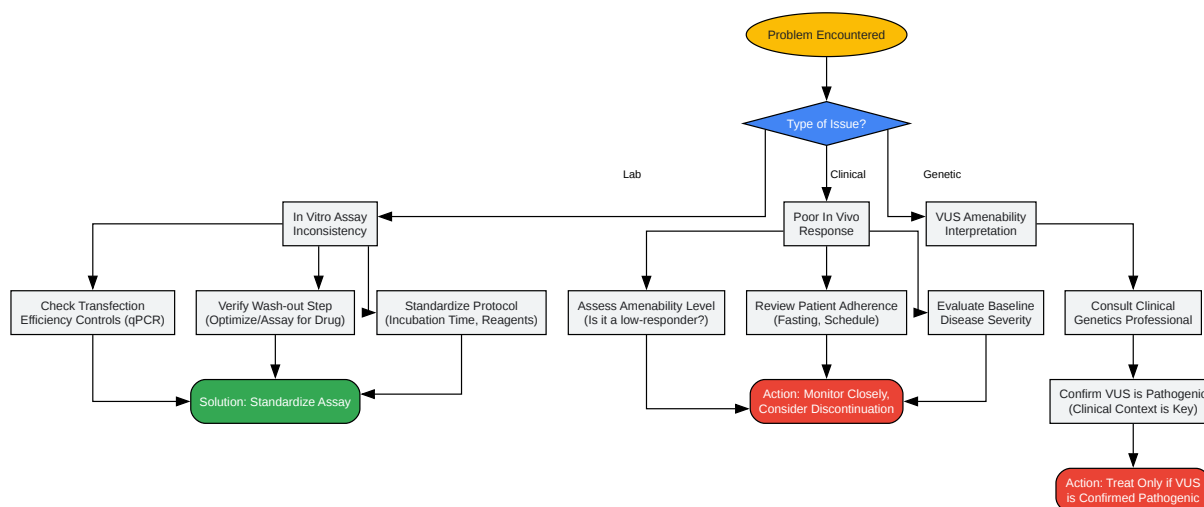
**Migalastat** is a pharmacological chaperone designed for the treatment of Fabry disease in patients with amenable GLA gene mutations.[1][2] Fabry disease is a rare genetic disorder resulting from mutations in the GLA gene, which leads to a deficiency of the alpha-galactosidase A ( $\alpha$ -Gal A) enzyme.[2][3] This deficiency causes the accumulation of fatty substances like globotriaosylceramide (GL-3) and globotriaosylsphingosine (lyso-Gb3) in various cells and organs.[1][2]

Certain GLA mutations produce misfolded, unstable  $\alpha$ -Gal A enzymes that, despite retaining potential enzymatic activity, are prematurely degraded in the endoplasmic reticulum (ER).[1][4]

**Migalastat**, an iminosugar analogue of the terminal galactose on GL-3, selectively and reversibly binds to the active site of these amenable mutant  $\alpha$ -Gal A enzymes.[1][5][6] This binding stabilizes the enzyme's conformation, allowing it to pass ER quality control and be trafficked to the lysosome.[1][5] Inside the lysosome, the lower pH and high concentration of substrate facilitate the dissociation of **migalastat**, enabling the now-functional  $\alpha$ -Gal A enzyme to metabolize its target substrates, GL-3 and lyso-Gb3.[1]







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